4-Benzyloxyanisole

Physical organic chemistry Solvolysis kinetics Substituent effects

Researchers encounter purification challenges when using phenolic intermediates prone to oxidation and esterification side reactions. 4-Benzyloxyanisole (CAS 6630-18-8) eliminates these issues through a methoxy/benzyloxy diether structure with no free hydroxyl. • LogP 3.8 (Δ+0.8 vs. 4-Benzyloxyphenol) enables superior reversed-phase HPLC separation from polar byproducts. • σ+ -0.76 provides ~5-10% SN1 solvolysis rate enhancement over unsubstituted benzyloxy analogs. • Differential Na/NH3 cleavage supports orthogonal protecting group strategies in multi-step synthesis.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 6630-18-8
Cat. No. B189286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyanisole
CAS6630-18-8
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C14H14O2/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyYXPFQYIWXTVCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyanisole Specifications & Technical Baseline


4-Benzyloxyanisole (CAS 6630-18-8), systematically named 1-(benzyloxy)-4-methoxybenzene, is an aromatic diether compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol [1][2]. It appears as a white to off-white crystalline solid at room temperature with a reported melting point range of 71–73°C, a boiling point of 334.3±17.0°C at 760 mmHg, and a density of 1.081±0.06 g/cm³ [1]. The compound features a para-disubstituted benzene ring bearing both a methoxy (-OCH₃) group and a benzyloxy (-OCH₂Ph) group, which confers distinct physicochemical properties including a calculated LogP of 3.8 and a topological polar surface area (TPSA) of 18.5 Ų [2]. 4-Benzyloxyanisole functions primarily as a synthetic intermediate and protecting group reagent in organic synthesis, particularly in the construction of functionalized aromatic scaffolds .

Crystalline aromatic diether intermediate for functionalized aromatic scaffold construction
Dual methoxy/benzyloxy substitution provides tunable electronic and steric properties in electrophilic substitutions
Low TPSA and high calculated LogP support organic-phase partitioning in synthesis and chromatographic purification

4-Benzyloxyanisole vs. 4-Benzyloxyphenol: Substitution Risks


In procurement workflows, 4-Benzyloxyanisole and its close analog 4-Benzyloxyphenol (CAS 103-16-2) are occasionally treated as interchangeable aromatic ether intermediates; however, this assumption introduces quantifiable functional divergence that directly impacts synthetic utility. The critical structural difference—the replacement of a phenolic hydroxyl (-OH) in 4-Benzyloxyphenol with a methoxy (-OCH₃) group in 4-Benzyloxyanisole—produces a measurable shift in lipophilicity: 4-Benzyloxyanisole exhibits a calculated LogP of 3.8, compared to 2.97 for 4-Benzyloxyphenol [1][2]. This ΔLogP of approximately +0.8 units corresponds to an approximately six-fold increase in predicted octanol-water partition coefficient, which significantly alters compound behavior in extraction, chromatographic purification, and biphasic reaction systems [3]. Moreover, the absence of the free hydroxyl group in 4-Benzyloxyanisole eliminates potential side reactions (e.g., unintended esterification, oxidation to quinones, or metal chelation) that can occur with 4-Benzyloxyphenol under common reaction conditions . These differences render generic substitution without experimental validation a source of irreproducible synthetic outcomes.

Lipophilicity and polarity divergence
Methoxy substitution increases LogP by ~0.8 units and reduces TPSA compared to the phenol analog, significantly altering extraction efficiency and reversed-phase HPLC retention; generic substitution may compromise purification workflows.
Side-reaction profile mismatch
Absence of a free hydroxyl group in 4-Benzyloxyanisole avoids unintended esterification, oxidation to quinones, and metal chelation observed with 4-Benzyloxyphenol; substituting the phenol may introduce byproducts not present with the methoxy ether.

Quantitative Differentiation Evidence


Electron-Donating Capacity via σ+ Substituent Constant

Kinetic studies on the methanolysis of 4′-substituted 4-benzyloxybenzyl chlorides established a new σ+ value for the 4-CH₃OC₆H₄CH₂O substituent (the structural motif of 4-Benzyloxyanisole) of –0.76 [1]. This value quantifies the electron-donating capacity of the 4-methoxybenzyloxy group via resonance stabilization of the SN1 transition state [1]. In direct comparison, the 4-C₆H₅CH₂O (benzyloxy) substituent exhibits a σ+ value of –0.74, demonstrating that the para-methoxy substitution on the benzyl ring confers measurably enhanced electron donation relative to the unsubstituted benzyloxy group [1]. The reactivity order established experimentally is CH₃O > 4′-CH₃C₆H₄CH₂O (–0.76) > C₆H₅CH₂O (–0.74) > 4′-ClC₆H₄CH₂O (–0.69) > 4′-NO₂C₆H₄CH₂O (–0.60) > C₆H₅O > H [1].

σ⁺ Substituent Constant
Head-to-head comparison
σ⁺ = –0.76 (4-methoxybenzyloxy) vs –0.74 (benzyloxy)
Supports prediction of SN1/EAS reaction rates; stronger electron donation by para-methoxy substitution
Measured by solvolysis kinetics at 25°C; Δσ⁺ = –0.02 relative to unsubstituted benzyloxy
Physical organic chemistry Solvolysis kinetics Substituent effects

Lipophilicity Differential: LogP and Polar Surface Area

Calculated LogP values establish a clear lipophilicity differential between 4-Benzyloxyanisole and its close phenolic analog 4-Benzyloxyphenol (monobenzone). 4-Benzyloxyanisole exhibits a calculated LogP (XLogP) of 3.8 [1][2], whereas 4-Benzyloxyphenol reports LogP values ranging from 2.87 to 2.97 across multiple predictive models [3][4]. The TPSA (topological polar surface area) similarly diverges: 18.5 Ų for 4-Benzyloxyanisole versus 29.46 Ų for 4-Benzyloxyphenol, reflecting the presence of the additional hydrogen bond donor capacity in the phenol analog [1][5].

Lipophilicity & TPSA
Cross-study comparable
4-Benzyloxyanisole: LogP 3.8, TPSA 18.5 Ų
4-Benzyloxyphenol: LogP 2.87–2.97, TPSA 29.46 Ų
Informs HPLC method design and extraction workflow; absence of H-bond donor further distinguishes solubility
Calculated values; ΔLogP ≈ +0.8–0.9, six- to eight-fold higher partition coefficient
Medicinal chemistry Physicochemical property prediction ADME profiling

Regioselective Cleavage in Reductive Conditions

A comparative study on the cleavage of benzyl ether-type bonds using metallic sodium in liquid ammonia examined p-benzyloxyanisole (4-Benzyloxyanisole) alongside benzyl phenyl ether and p-methoxybenzyl phenyl ether [1]. The experimental results demonstrated distinct cleavage directionality among the tested ethers, with the benzyl ether-type bond and diphenyl ether-type oxygen bonds exhibiting differential susceptibility to reductive cleavage depending on the electronic environment provided by the para-substituents [1]. This establishes that the presence of both methoxy and benzyloxy groups on the same aromatic ring produces cleavage behavior that cannot be extrapolated from simpler mono-ether analogs.

Reductive Cleavage
Class-level inference
Differential cleavage directionality of benzyl vs diphenyl ether bonds in Na/NH₃; product distribution in original Table I
Supports orthogonal protecting group design where selective benzyl deprotection is required
Data from 4-methoxybenzyloxy-substituted ether; extrapolation to other substrates requires validation
Protecting group chemistry Reductive cleavage Synthetic methodology

Optimal Procurement and Application Scenarios


Electron-Rich Building Blocks for Enhanced SN1 Reactivity

In synthetic sequences where electrophilic aromatic substitution or SN1-type solvolysis is the rate-determining step, incorporating 4-Benzyloxyanisole as a starting material or intermediate introduces the 4-methoxybenzyloxy substituent characterized by a σ+ value of –0.76 [1]. This substituent provides measurably stronger electron donation via resonance stabilization of cationic transition states compared to the unsubstituted benzyloxy group (σ+ = –0.74), translating to approximately 5–10% rate enhancement in SN1 solvolysis under standardized conditions [1]. Researchers designing reaction sequences that require para-oxygen substituent activation without introducing the complications of a free phenolic hydroxyl group (e.g., oxidation sensitivity, hydrogen bonding interference, or unintended esterification) will find 4-Benzyloxyanisole optimally suited for this purpose.

Chromatographic Method Development with Higher Organic Partitioning

With a calculated LogP of 3.8—significantly higher than the 2.87–2.97 range reported for 4-Benzyloxyphenol [2][3]—4-Benzyloxyanisole demonstrates substantially greater retention in reversed-phase HPLC systems. This property enables improved separation from more polar reaction byproducts and facilitates efficient recovery from aqueous reaction mixtures via organic solvent extraction [2]. Analytical chemists developing purification protocols for reaction mixtures containing 4-Benzyloxyanisole should anticipate retention times that are measurably longer than those observed for phenolic analogs, a factor that directly informs method development timelines and solvent consumption calculations.

Orthogonal Protecting Group Strategies with Reductive Cleavage

The documented differential cleavage behavior of p-benzyloxyanisole versus simpler benzyl ethers under sodium/liquid ammonia conditions provides a basis for designing orthogonal protecting group strategies [4]. In synthetic sequences where multiple benzyl-type protecting groups are employed, the unique electronic environment created by the para-methoxy substitution alters the susceptibility of the benzyl-oxygen bond to reductive cleavage relative to unsubstituted benzyl ethers [4]. This property supports the rational selection of 4-Benzyloxyanisole-derived intermediates in complex molecule synthesis where selective deprotection of one benzyl-type group must be achieved while leaving another intact.

Application
Selection Property
Validation Focus
Electron-rich building block for SN1/EAS reactivity studies
Strong resonance electron-donating capacity (σ⁺ constant) enhances stabilization of cationic transition states
Verify rate enhancement relative to unsubstituted benzyloxy analogs under target solvolysis conditions
Reversed-phase HPLC purification development
High lipophilicity and low polar surface area increase organic-phase retention and separation from polar byproducts
Confirm retention time shift and resolution improvement vs phenolic analogs in actual reaction mixtures
Orthogonal protecting group strategy design
Altered reductive cleavage susceptibility of 4-methoxybenzyloxy ether compared to unsubstituted benzyl ethers
Validate selective deprotection in the presence of other reducible functional groups under Na/NH₃ conditions

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